(R)-3-(1-Amino-propyl)-phenylamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-[(1R)-1-aminopropyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3/t9-/m1/s1 |
InChI Key |
NFNRDIHXXVJCJI-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)N)N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
The Indispensable Nature of Chiral Amines in Advanced Organic Synthesis
Chiral amines are fundamental building blocks in the field of stereoselective organic synthesis. Their importance stems from their prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals. It is estimated that a significant portion of small-molecule drugs contains at least one chiral amine moiety, highlighting their therapeutic relevance.
The utility of chiral amines in synthesis is multifaceted. They can act as:
Direct Building Blocks: Incorporating a chiral amine into a synthetic route directly introduces a stereocenter, which can be crucial for the final product's biological activity.
Chiral Auxiliaries: These are chiral molecules that are temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary is removed.
Resolving Agents: In cases where a racemic mixture (an equal mixture of both enantiomers) is produced, chiral amines can be used to separate the two enantiomers by forming diastereomeric salts that have different physical properties, such as solubility, allowing for their separation.
The development of efficient methods for the synthesis of enantiomerically pure amines, such as through asymmetric catalysis or enzymatic resolution, remains an active and vital area of chemical research.
R 3 1 Amino Propyl Phenylamine: a Closer Look at Its Structure and Stereochemical Significance
Asymmetric Synthesis Methodologies for Enantiopure Access
The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry. For chiral amines like this compound, achieving high enantiomeric excess (ee) is critical. This is accomplished through various asymmetric synthesis methodologies, which can be broadly categorized into chiral resolution, enantioselective catalysis, and diastereoselective synthesis using chiral auxiliaries.
Chiral Resolution Techniques for Enantiomeric Separation and Enrichment
Chiral resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach does not create the desired stereocenter in a selective manner but rather separates a pre-existing 50:50 mixture of enantiomers.
One of the most common methods of chiral resolution involves the use of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. wikipedia.orgrsc.org For a racemic amine like (±)-3-(1-Amino-propyl)-phenylamine, a chiral acid, such as tartaric acid, can be used as the resolving agent. wikipedia.org The reaction forms two diastereomeric salts, for instance, ((R)-amine)-((+)-tartaric acid) and ((S)-amine)-((+)-tartaric acid), which can then be separated. Following separation, the pure enantiomer of the amine is recovered by removing the resolving agent. wikipedia.orgresearchgate.net
Another powerful resolution technique is enzymatic kinetic resolution. In this method, an enzyme selectively catalyzes a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. Lipases, for instance, are widely used for the kinetic resolution of amines through selective acylation. nih.gov For structurally related phenylethylamines, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used with an acyl donor to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. nih.gov While specific data for this compound is not detailed in the reviewed literature, this method's success with analogous compounds suggests its potential applicability.
| Resolving Agent/Method | Analyte Type | Separation Principle | Potential Applicability |
| Chiral Acids (e.g., Tartaric Acid) | Racemic Amines | Formation of separable diastereomeric salts. wikipedia.orgresearchgate.net | High |
| Enzymatic Kinetic Resolution (e.g., CAL-B) | Racemic Amines | Enantioselective enzymatic acylation. nih.gov | High |
| Chiral Stationary Phases (HPLC) | Racemic Amines | Differential interaction with a chiral solid support. nih.gov | High |
Enantioselective Catalysis Approaches in Chiral Amine Synthesis
Enantioselective catalysis is a more atom-economical approach where a chiral catalyst directs the formation of a specific enantiomer from a prochiral substrate. This avoids the 50% theoretical yield limit of classical resolution.
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines, enamines, or related unsaturated precursors. researchgate.net This method often employs complexes of rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands. researchgate.netnih.gov The chiral ligand creates a chiral environment around the metal center, which forces the hydrogenation to occur from a specific face of the substrate, leading to the desired enantiomer.
For the synthesis of a primary amine like this compound, a potential precursor would be the corresponding N-unprotected imine. The asymmetric hydrogenation of unprotected N-H imines is challenging but has been achieved with high enantioselectivity using rhodium catalysts paired with bisphosphine-thiourea ligands. researchgate.net The thiourea (B124793) moiety is believed to play a crucial role in activating the substrate through anion binding. researchgate.net While direct application to the precursor of this compound is not documented, the success with other aryl imines suggests this is a viable strategy.
| Catalyst System | Substrate Type | Key Feature | Reported Enantioselectivity |
| Rh/Bisphosphine-Thiourea | Unprotected N-H Imines | Anion-binding catalysis enhances selectivity. researchgate.net | Up to 95% ee researchgate.net |
| Ir-UbaPHOX | 3,3-Diarylallyl Phthalimides | Hydrogenation of sterically demanding alkenes. nih.gov | 98–99% ee nih.gov |
| Pd/Chiral Phosphoric Acid | Thioamides | C-H arylation to form α-chiral amines. nih.gov | Up to 98:2 er nih.gov |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For chiral amine synthesis, common strategies involve the use of chiral Brønsted acids, such as phosphoric acids, or chiral amines as catalysts. beilstein-journals.org
A chiral phosphoric acid can activate an imine towards nucleophilic attack, while simultaneously controlling the stereochemical outcome. For instance, the enantioselective addition of various nucleophiles to imines, catalyzed by chiral phosphoric acids, can generate α-chiral amines with high enantioselectivity. beilstein-journals.org Another approach is the asymmetric protonation of a prochiral enamine intermediate, guided by a chiral acid catalyst, to furnish the chiral amine. Although specific examples for the synthesis of this compound using these methods are not available in the literature reviewed, the broad applicability of organocatalysis to a wide range of imines and enamines makes it a promising avenue for investigation. beilstein-journals.orgresearchgate.net
Biocatalysis leverages the high selectivity of enzymes for asymmetric synthesis. nih.gov Amine transaminases (ATAs) have emerged as powerful biocatalysts for the production of chiral amines from prochiral ketones. nih.govresearchgate.net These enzymes transfer an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone substrate with high enantioselectivity. researchgate.net
Both (R)-selective and (S)-selective transaminases have been developed and engineered for a broad substrate scope. google.com The synthesis of this compound could be envisioned via the asymmetric transamination of 3-amino-1-phenylpropan-1-one. The use of engineered ω-transaminases has been shown to be effective for the synthesis of various (R)-amines with excellent enantiomeric excess. google.commdpi.com Furthermore, the development of transaminases within engineered microorganisms allows for whole-cell biocatalysis, simplifying the process and cofactor regeneration. researchgate.net While a specific engineered enzyme for the target compound is not reported, the modularity and success of enzyme engineering for other chiral amines highlight the potential of this technology. researchgate.netmdpi.comosi.lv
| Enzyme Class | Reaction Type | Amine Donor Example | Key Advantage |
| Amine Transaminase (ATA) | Asymmetric Reductive Amination | Isopropylamine | High enantioselectivity and mild reaction conditions. nih.gov |
| Lipase (e.g., CAL-A, CAL-B) | Kinetic Resolution | - | Enantioselective acylation for separation. nih.govbeilstein-journals.org |
Diastereoselective Synthesis through Chiral Auxiliaries and Substrate Control
In diastereoselective synthesis, a chiral auxiliary is temporarily incorporated into the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
A widely used chiral auxiliary for the synthesis of amines is Ellman's tert-butanesulfinamide. Condensation of (R)- or (S)-tert-butanesulfinamide with a ketone, such as 3-amino-1-phenylpropan-1-one, would form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, for example with sodium borohydride, is directed by the bulky tert-butanesulfinyl group, leading to the formation of one diastereomer in excess. Acid-mediated cleavage of the sulfinyl group then affords the desired chiral primary amine. This method is robust and has been applied to the synthesis of a wide array of chiral amines with high diastereoselectivity.
Another strategy involves using a chiral amine as part of the substrate to direct a reaction. For instance, a Pictet-Spengler reaction with a tryptamine (B22526) derivative bearing a chiral (R)-1-phenylethylamine auxiliary can proceed with high diastereoselectivity to form tetrahydro-β-carboline derivatives. Although not directly applicable to the open-chain structure of the target compound, this illustrates the principle of substrate-controlled diastereoselective synthesis.
Mechanistic Investigations of Key Synthetic Reactions
Mechanistic studies provide critical insights into how chiral catalysts transfer stereochemical information to a prochiral substrate, enabling the development of more efficient and selective synthetic methods. These investigations often combine experimental kinetics, spectroscopic analysis, and computational modeling.
The asymmetric synthesis of chiral amines like this compound is frequently achieved through the catalytic asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) of a corresponding prochiral ketone. nih.govrsc.org The widely accepted mechanism for these reactions, particularly those using Noyori-type Ruthenium(II) catalysts, involves a concerted, six-membered pericyclic transition state. mdpi.comchem-station.com
The catalytic cycle is initiated by the reaction of a pre-catalyst with a base, which generates a 16-electron unsaturated metal complex. mdpi.comacs.org This active catalyst then coordinates with a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to form an 18-electron metal hydride species. mdpi.comacs.org This hydride is the key intermediate responsible for reducing the ketone.
The transfer of hydrogen from the metal hydride to the prochiral ketone proceeds through a highly organized, six-membered transition state. mdpi.comchem-station.com In this transition state, the hydride on the metal and a proton from the chiral diamine ligand are transferred simultaneously to the carbonyl oxygen and carbon, respectively. The stereoselectivity of the reaction is determined at this stage. The specific geometry of the transition state, which is stabilized by a network of non-covalent interactions (including hydrogen bonding and steric repulsion) between the substrate and the chiral ligands on the catalyst, dictates which face of the ketone is preferentially attacked. acs.orgnih.gov This leads to the formation of one enantiomer of the alcohol product in excess.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling these transition states. acs.orgnih.gov These models help to rationalize the observed enantioselectivity by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products. The lower energy transition state corresponds to the major enantiomer formed. acs.org For instance, in the rhodium-catalyzed asymmetric amination of tertiary allylic substrates, DFT calculations have shown that the interconversion rate of π-allyl intermediates can be faster than the nucleophilic attack, meeting the conditions for a dynamic kinetic asymmetric transformation. nih.gov
In most catalytic asymmetric syntheses, the product distribution is under kinetic control. wikipedia.orgacs.org This means the ratio of enantiomers is determined by the relative rates of the two competing pathways leading to the (R) and (S) products. The enantiomeric excess is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) for these two pathways. A larger energy difference results in higher enantioselectivity. Since enantiomers have identical Gibbs free energies, thermodynamic control would inevitably lead to a racemic mixture. wikipedia.org Therefore, any catalytic reaction producing a non-racemic mixture is, by definition, under some degree of kinetic control. wikipedia.org
Several reaction parameters can be adjusted to influence the kinetics and, consequently, the enantioselectivity and yield:
Temperature: Lowering the reaction temperature generally increases enantioselectivity. wikipedia.org This is because the difference in activation energies between the two competing pathways has a more significant impact on the relative rates at lower temperatures. However, very low temperatures can drastically slow the reaction rate, leading to a trade-off between selectivity and practical reaction times. wikipedia.org In some rare cases, a reversal of enantioselectivity has been observed by simply changing the reaction temperature, highlighting complex thermodynamic relationships. nih.govrsc.orgchemistryworld.com
Pressure: In asymmetric hydrogenation reactions that use H2 gas, pressure is a key variable. Higher hydrogen pressure can increase the reaction rate but its effect on enantioselectivity is system-dependent.
Catalyst and Substrate Concentration: The concentrations of the catalyst, substrate, and any additives can impact reaction kinetics. While higher catalyst loading can increase the rate, it may also lead to unwanted side reactions or the formation of less active catalyst species.
The following interactive table summarizes the general influence of these parameters:
| Parameter | Effect on Enantioselectivity | Effect on Yield | Notes |
| Temperature | Generally increases at lower temperatures | Variable; rate decreases at lower temperatures | An optimal temperature must be found to balance high selectivity with a reasonable reaction time. wikipedia.org |
| Pressure (H₂) | System-dependent | Generally increases with higher pressure | Affects the concentration of dissolved hydrogen, influencing the rate of hydrogenation. |
| Catalyst Loading | Can be complex | Generally increases with higher loading | High loading can sometimes lead to lower selectivity due to aggregation or side reactions. |
| Solvent | Can have a significant effect | Can have a significant effect | The solvent can influence catalyst solubility, stability, and the transition state energies through non-covalent interactions. |
| For Asymmetric Hydrogenation reactions. |
The rational design of the chiral catalyst is the most critical element in achieving high stereoselectivity. numberanalytics.com The catalyst creates a specific three-dimensional environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. numberanalytics.com
Key components of catalyst design include:
Chiral Ligands: These are organic molecules that bind to the central metal atom and are the primary source of chirality in the catalyst complex. numberanalytics.comnumberanalytics.com For the synthesis of chiral amines, ligands such as chiral diphosphines (e.g., BINAP derivatives) and diamines (e.g., DPEN derivatives) are commonly used in combination with metals like Ruthenium, Rhodium, or Iridium. numberanalytics.comnih.govacs.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize selectivity for a specific substrate. acs.org
Metal Center: The choice of the transition metal is crucial as it dictates the catalytic activity and the geometry of the complex. Ruthenium(II) complexes are well-known for their high efficiency in the asymmetric (transfer) hydrogenation of ketones. nih.gov Iridium-based catalysts have also shown excellent enantioselectivities for the hydrogenation of various imines. acs.org
Bifunctional Catalysis: Many modern catalysts are bifunctional. For example, in Noyori-type catalysts, the metal center activates the hydrogen source, while the amine ligand interacts with the substrate's carbonyl group via hydrogen bonding. chem-station.com This cooperative action within a single molecule is key to the high reactivity and selectivity observed. frontiersin.org Similarly, chiral phosphoric acids can act as bifunctional catalysts, using hydrogen bonding to organize both the nucleophile and electrophile in the transition state. frontiersin.org
Reagents and Additives: The choice of reducing agent in transfer hydrogenation (e.g., isopropanol vs. formic acid/triethylamine) or the base used to activate the precatalyst can significantly influence the reaction's outcome. chem-station.com These reagents can participate in the catalytic cycle or affect the state of the active catalyst.
The development of new catalysts is an ongoing effort, with researchers designing novel ligand scaffolds and exploring different catalytic modes to synthesize chiral amines with ever-increasing efficiency and selectivity. rsc.orgresearchgate.net
Iii. Chemical Transformations and Derivatization Studies of R 3 1 Amino Propyl Phenylamine
Exploration of Regioselective and Chemoselective Functional Group Reactivity
The presence of two different nucleophilic amino groups on the molecule allows for selective reactions based on their differing reactivity. The aliphatic primary amine is generally more nucleophilic and basic than the aromatic primary amine. This difference enables chemoselective functionalization. For instance, under controlled conditions, reactions such as acylation or alkylation can be directed to selectively target the more reactive aliphatic amine, leaving the aromatic amine untouched for subsequent transformations.
Furthermore, the position of the amino groups on the phenyl ring dictates the regioselectivity of reactions involving the aromatic system. The amino group at the 3-position directs electrophilic aromatic substitution to the ortho and para positions (2-, 4-, and 6-positions), influencing the structure of the resulting derivatives.
Table 1: Comparison of Amino Group Reactivity
| Functional Group | Type | Relative Basicity | Relative Nucleophilicity | Preferred Reactions |
| -CH(NH₂)CH₂CH₃ | Primary Aliphatic Amine | Higher | Higher | Acylation, Alkylation, Sulfonylation |
| -C₆H₄NH₂ | Primary Aromatic Amine | Lower | Lower | Diazotization, Electrophilic Aromatic Substitution |
Utilization as a Chiral Scaffold and Intermediate in Complex Molecule Synthesis
The inherent chirality of (R)-3-(1-Amino-propyl)-phenylamine makes it a valuable building block for the synthesis of complex, enantiomerically pure molecules.
This compound serves as a key starting material for the construction of various chiral heterocyclic frameworks. The two amino groups can participate in cyclization reactions with suitable bifunctional reagents to form rings. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of chiral dihydropyrimidinones or other nitrogen-containing heterocycles. The synthesis of novel chiral 1,4-benzodiazepine (B1214927) derivatives has been reported, utilizing (R)-3-(1-aminopropyl)aniline as a key chiral synthon. These benzodiazepines are of interest due to their potential biological activities.
In the field of peptide science, this compound is used to create non-natural amino acid derivatives and peptidomimetics. The primary aliphatic amine can be protected and the aromatic amine can be modified or incorporated into a peptide backbone. These peptidomimetics are designed to mimic or inhibit the function of natural peptides, often with improved stability and bioavailability. For instance, it can be incorporated into peptide sequences to introduce a conformational constraint or a specific recognition element.
Design and Synthesis of Derivatives for Advanced Research Applications
The versatile nature of this compound allows for its derivatization into specialized tools for chemical research.
Derivatives of this compound can be synthesized to act as chiral solvating agents (CSAs). These agents form transient diastereomeric complexes with enantiomeric analytes, leading to distinguishable signals in NMR spectroscopy. This allows for the determination of enantiomeric excess (ee) of chiral compounds. The design of these CSAs often involves the introduction of a group that can engage in specific interactions, such as hydrogen bonding or π-π stacking, with the analyte.
By attaching reporter groups such as fluorophores or biotin (B1667282) to this compound, chemical probes can be synthesized. These probes are instrumental in studying molecular interactions and elucidating reaction mechanisms. For example, a fluorescently labeled derivative could be used to visualize its binding to a biological target or to track its localization within a complex system. The synthesis of deuterated analogues of related compounds, such as pramipexole, which shares a similar structural motif, has been carried out to serve as internal standards in pharmacokinetic studies.
Iv. Advanced Analytical and Spectroscopic Characterization in Research Settings
Chromatographic Techniques for Enantiomeric Purity and Composition Analysis
Chromatographic methods are indispensable for separating the enantiomers of chiral compounds and assessing the purity of the desired (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric resolution of chiral amines. yakhak.org The development of a robust chiral HPLC method involves several key steps, beginning with the selection of an appropriate chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and often show good enantioselectivity for amines. yakhak.orgphenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. phenomenex.com
Method development typically starts with a screening phase where various CSPs and mobile phases are tested. For basic compounds like "(R)-3-(1-Amino-propyl)-phenylamine," normal-phase chromatography using mobile phases like n-hexane with an alcohol (e.g., 2-propanol or ethanol) and a basic additive like diethylamine (B46881) is a common starting point. chromatographyonline.com Reversed-phase methods can also be developed, often employing polysaccharide-based columns designed for aqueous conditions. chromatographyonline.comscience.gov The goal is to achieve baseline separation of the (R)- and (S)-enantiomers with good resolution and selectivity. science.gov
Once a suitable method is developed, it must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH) to ensure its reliability. yakhak.orgchromatographyonline.com Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. chromatographyonline.comscirp.org Specificity is confirmed by demonstrating that the method can unequivocally assess the analyte in the presence of its enantiomer and other potential impurities. scirp.org Linearity is established by analyzing a series of solutions with increasing concentrations of the enantiomeric impurity. Accuracy is determined by spiking the main compound with known amounts of the undesired enantiomer and measuring the recovery. Precision is assessed through repeated analyses of a homogenous sample. chromatographyonline.com
A typical validated chiral HPLC method for a primary amine might utilize a polysaccharide-based column like a Chiralpak or Lux series, with an isocratic mobile phase, and UV detection at a suitable wavelength. yakhak.orgscience.gov The validated method can then be used to accurately determine the enantiomeric purity of bulk batches of "this compound". yakhak.orgscirp.org
Table 1: Illustrative Parameters for Chiral HPLC Method Validation
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.99 | Ensures the method is selective for the target enantiomers. |
| Resolution (Rs) | > 1.5 between enantiomer peaks | Confirms adequate separation between the (R) and (S) forms. |
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response of the detector to the analyte concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision | Indicates the degree of scatter between a series of measurements. |
| LOD | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected. |
| LOQ | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, temperature) | Demonstrates the reliability of the method under varied conditions. |
This table provides example criteria and may vary depending on the specific application and regulatory requirements.
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.czuni-muenchen.de Since primary amines like "this compound" may exhibit poor chromatographic behavior (e.g., peak tailing) on some GC columns, they are often converted into more volatile and less polar derivatives before analysis. sigmaaldrich.com
A common approach is pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov Reagents like S-(-)-N-(fluoroacyl)-prolyl chloride can be used for this purpose. nih.gov Alternatively, the amine can be derivatized with an achiral reagent to improve its volatility and peak shape, followed by separation on a chiral stationary phase. sigmaaldrich.com For example, amino groups can be acylated with reagents like trifluoroacetic anhydride. sigmaaldrich.comnih.gov
The development of a chiral GC method involves selecting an appropriate chiral capillary column. gcms.cz Cyclodextrin-based stationary phases are widely used for the enantioseparation of various classes of compounds, including amines. gcms.czuni-muenchen.de The separation is based on the formation of transient inclusion complexes between the analyte and the cyclodextrin (B1172386) selector. gcms.cz The method development process involves optimizing parameters such as the temperature program, carrier gas flow rate, and injection parameters to achieve the best separation. sigmaaldrich.com
This technique offers high resolution and sensitivity, making it suitable for determining the enantiomeric composition of "this compound". sigmaaldrich.comnih.gov The choice between chiral HPLC and chiral GC often depends on the specific properties of the analyte and the available instrumentation.
Spectroscopic Methods for Comprehensive Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of "this compound".
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. omicsonline.org For "this compound," both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. researchgate.netchemicalbook.com The aromatic protons on the phenyl ring will appear in the downfield region (typically 6.5-8.0 ppm), while the protons of the propyl chain and the amino group will appear in the upfield region. researchgate.netchemicalbook.com The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. researchgate.net
Chiral Auxiliaries: To determine the enantiomeric purity and assign the absolute configuration using NMR, chiral auxiliaries or chiral solvating agents can be used. These agents interact with the enantiomers of "this compound" to form diastereomeric complexes, which will have distinct NMR spectra. This allows for the differentiation and quantification of the enantiomers.
2D NMR Techniques: 2D NMR experiments are crucial for unambiguously assigning all the proton and carbon signals and confirming the connectivity within the molecule. omicsonline.orgnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. numberanalytics.com For instance, it would show correlations between the protons of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on the already assigned proton signals. numberanalytics.comipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. numberanalytics.comipb.pt It is particularly useful for establishing the connectivity between different functional groups, such as connecting the propyl chain to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close to each other in space, which is valuable for conformational analysis and confirming stereochemistry. numberanalytics.com
The combination of these NMR techniques provides a complete picture of the molecular structure of "this compound". omicsonline.org
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. sc.edu It is used to determine the molecular weight of "this compound" and to gain structural information through fragmentation analysis.
Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M+) corresponds to the mass of the intact molecule. For "this compound" (C₉H₁₄N₂), the exact mass of the molecular ion can be calculated and compared with the experimentally observed value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of our compound) and its fragmentation through collision-induced dissociation (CID). nih.govplos.org The resulting fragment ions (product ions) are then analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification and elucidation. nih.govresearchgate.net
For "this compound," fragmentation would likely occur at the weaker bonds, such as the C-C bonds of the propyl chain or the C-N bond. The analysis of the resulting fragments helps to piece together the structure of the original molecule. plos.org For example, the loss of the ethyl group from the propyl side chain would result in a characteristic fragment ion. The fragmentation of the phenylamine moiety would also produce specific ions. By analyzing the masses of these fragments, the connectivity of the atoms in the molecule can be confirmed. nih.gov
Table 2: Predicted Fragmentation Pattern for Protonated this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) | Structural Information Gained |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (NH₃) | [M+H - 17.03]⁺ | Confirms the presence of a primary amine group. |
| [M+H]⁺ | [M+H - C₂H₅]⁺ | Ethyl radical (•C₂H₅) | [M+H - 29.06]⁺ | Indicates cleavage at the propyl side chain. |
| [M+H]⁺ | [C₇H₈N]⁺ | Propylamine (C₃H₉N) | 106.07 | Represents the phenylamine moiety after cleavage of the side chain. |
| [M+H]⁺ | [C₆H₅NH₂]⁺ | Propene (C₃H₆) from side chain | 93.06 | Corresponds to the aniline (B41778) cation. |
This table is illustrative and actual fragmentation patterns may vary based on the specific MS instrumentation and conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can also be used for conformational analysis. wpmucdn.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wpmucdn.com Different functional groups absorb at characteristic frequencies. For "this compound," the IR spectrum would exhibit the following key absorption bands:
N-H Stretching: Primary amines (R-NH₂) show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgorgchemboulder.com The presence of these two bands is a clear indicator of the primary amine group.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹. libretexts.org
N-H Bending: A bending vibration for the primary amine group is expected around 1600 cm⁻¹. wpmucdn.comorgchemboulder.com
C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. pressbooks.pub
C-N Stretching: The C-N stretching vibration for an aromatic amine would be expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. The Raman spectrum of "this compound" would also show characteristic bands for the aromatic ring and the aliphatic side chain. Raman spectroscopy can be a powerful tool for studying the conformational properties of molecules, as subtle changes in molecular structure can lead to shifts in the Raman bands. nih.govspectroscopyonline.com For instance, different conformers of the propyl chain might be distinguishable in the Raman spectrum. nih.gov
Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups present in "this compound," confirming its chemical identity and providing insights into its conformational preferences. case.edu
Hyphenated Analytical Techniques for Integrated Analysis
The integration of chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy provides a synergistic approach to analysis. iipseries.org This "hyphenation" allows for the direct, on-line characterization of analytes as they elute from the chromatographic column, maximizing efficiency and information yield from a single analytical run. nih.govwiley.com This is particularly crucial for analyzing process-related impurities, degradants, or stereoisomers of active pharmaceutical ingredients. nih.govshimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in modern analytical chemistry, prized for their sensitivity and selectivity. nih.govamericanpharmaceuticalreview.com
LC-MS Analysis
LC-MS is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust LC-MS/MS method is a multi-step process involving the optimization of both chromatographic separation and mass spectrometric detection. youtube.comyoutube.com
For the analysis of aromatic amines, reversed-phase liquid chromatography is commonly employed. nih.govnih.gov A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF), allows for highly selective and sensitive detection using modes like Multiple Reaction Monitoring (MRM). nih.govnih.gov In a research setting, high-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in structural assignments. americanpharmaceuticalreview.com
A key challenge in analyzing this compound is its potential to co-exist with structural isomers and related impurities. LC-MS can effectively separate these components. Furthermore, techniques like on-line hydrogen/deuterium (H/D) exchange can be used to distinguish between isomers by identifying the number of active hydrogens in the molecule, which is invaluable when fragmentation patterns are similar. nih.govresearchgate.net
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition/Value | Rationale/Reference |
|---|---|---|
| LC Column | Reversed-Phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 2.6 µm) | Excellent retention and separation for aromatic amines. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. nih.gov |
| Flow Rate | 0.4 mL/min | Typical for analytical scale LC-MS. youtube.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Amine groups are readily protonated, making ESI+ highly sensitive. americanpharmaceuticalreview.comnih.gov |
| Precursor Ion (m/z) | 151.12 [M+H]⁺ | Based on the molecular weight of C₉H₁₄N₂ (150.22 g/mol). |
| Example Product Ions (m/z) | 134.1 (Loss of NH₃), 122.1 (Loss of C₂H₅), 93.1 (Aminophenyl fragment) | Hypothetical fragmentation pattern based on typical amine fragmentation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan/Product Ion Scan for identification. | MRM for sensitivity and selectivity; full scan for impurity profiling. nih.gov |
GC-MS Analysis
GC-MS offers high chromatographic efficiency but often requires chemical derivatization for polar, non-volatile compounds containing functional groups like primary amines. researchgate.netresearchgate.net Derivatization enhances volatility and thermal stability while improving chromatographic peak shape. For primary amines like this compound, reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or chloroformates are commonly used. researchgate.netresearchgate.net
The separation of enantiomers (chiral analysis) is a significant application of GC. wiley.com This is achieved using a chiral stationary phase, often based on substituted cyclodextrins, which can differentiate between the (R) and (S) enantiomers. wiley.com The selection of the appropriate chiral column and the optimization of GC conditions, such as oven temperature, are critical for achieving baseline resolution of the enantiomers. wiley.com
Table 2: Representative GC-MS Parameters for Chiral Analysis of Derivatized this compound
| Parameter | Condition/Value | Rationale/Reference |
|---|---|---|
| Derivatization Agent | Propyl Chloroformate or MTBSTFA | Increases volatility and thermal stability for GC analysis. researchgate.net |
| GC Column | Chiral Stationary Phase (e.g., Substituted β-cyclodextrin) | Enables separation of enantiomers. wiley.com |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. scirp.org |
| Oven Program | Isothermal or Temperature Gradient (e.g., 90-190 °C) | Optimized to achieve separation between enantiomers and impurities. wiley.com |
| Ionization Source | Electron Ionization (EI), 70 eV | Standard for GC-MS, provides reproducible fragmentation patterns for library matching. scirp.org |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantitation; Full Scan for identification. researchgate.net |
While MS provides invaluable information on molecular weight and fragmentation, it can sometimes be challenging to definitively distinguish between structural isomers. nih.gov This is where Nuclear Magnetic Resonance (NMR) spectroscopy becomes essential, as it provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation. rjptonline.orgmdpi.com
The hyphenation of LC with NMR (LC-NMR) allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. mdpi.com This is a powerful tool for the direct and unequivocal identification of unknown impurities or metabolites in complex mixtures without the need for time-consuming offline isolation. rjptonline.org
LC-NMR experiments can be performed in several modes:
On-flow mode: NMR spectra are acquired continuously as the eluent flows through the NMR detection cell. This mode is suitable for surveying the entire chromatogram but may provide lower sensitivity. mdpi.com
Stop-flow mode: The chromatographic flow is halted when a peak of interest reaches the NMR flow cell, allowing for extended acquisition time and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC) to fully elucidate the structure. mdpi.com
A significant technical challenge in LC-NMR is the suppression of the strong signals from the protonated solvents used in the mobile phase, which can overwhelm the analyte signals. Techniques like WET (Water suppression Enhanced through T1 effects) are employed to mitigate this issue. mdpi.com The ultimate evolution of this technique is the triple hyphenation of LC-NMR-MS, which provides simultaneous mass and definitive structural data on each eluting component, offering a comprehensive analytical solution. iipseries.org
Table 3: Key Considerations for an LC-NMR Experiment for an Unknown Impurity
| Parameter | Approach/Technique | Purpose/Reference |
|---|---|---|
| LC Separation | Use of deuterated solvents (e.g., Acetonitrile-d₃, D₂O) in the mobile phase. | Minimizes solvent signals in the ¹H NMR spectrum, though costly. mdpi.com |
| NMR Acquisition Mode | Stop-flow for minor components or structural elucidation. | Increases sensitivity and allows for multi-dimensional NMR experiments. mdpi.com |
| Solvent Suppression | WET or presaturation pulse sequences. | Attenuates large signals from non-deuterated solvents (e.g., H₂O in D₂O). mdpi.com |
| NMR Probe | Cryogenically cooled probe (CryoProbe) or microprobe. | Significantly enhances signal-to-noise ratio, enabling detection of low-concentration analytes. mdpi.com |
| Data Integration | Coupling with MS (LC-NMR-MS). | Provides complementary data: molecular weight from MS and unambiguous structure from NMR. iipseries.org |
V. Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like (R)-3-(1-Amino-propyl)-phenylamine. DFT calculations are employed to determine the molecule's electronic structure, assess the stability of its different conformations, and investigate potential reaction mechanisms at a quantum mechanical level.
Detailed DFT studies on related structures, such as 3-phenylpropylamine (B116678) and other phenethylamines, have established reliable computational protocols. nih.govresearchgate.netacademie-sciences.fr For this compound, calculations are typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to accurately model its geometry and electronic properties. nih.govresearchgate.net Such studies can predict key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. scirp.org
Furthermore, DFT is used to generate the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP is invaluable for understanding intermolecular interactions, as it highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the amino groups are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors, while the amine protons would show positive potential, acting as hydrogen bond donors.
The relative stability of different conformers of this compound can also be determined by comparing their DFT-calculated energies. These calculations can help identify the most stable, low-energy conformations that the molecule is likely to adopt, which is crucial for understanding its biological activity. nih.gov By mapping the potential energy surface, transition states for conformational changes or chemical reactions can be located, providing insights into the energy barriers and preferred reaction pathways. arxiv.org
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.2 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 1.9 D |
| Total Energy | -482.5 Hartree |
Note: The data in this table is hypothetical and serves as an illustrative example of the typical outputs from DFT calculations.
Molecular Modeling and Docking Simulations for Predicting Intermolecular Interactions in Research Models
Molecular modeling and docking simulations are essential computational tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. These methods are particularly useful in drug discovery and design for identifying potential binding modes and estimating binding affinities.
The process begins with obtaining or modeling the three-dimensional structure of the target protein. For many biological targets relevant to phenethylamines, such as the dopamine (B1211576) transporter (DAT), experimentally determined structures or homology models are available. biomolther.orgbiomolther.org Docking algorithms then systematically explore the possible orientations and conformations of this compound within the binding site of the target protein. These simulations generate a series of potential binding poses, which are then scored based on a function that estimates the free energy of binding.
For this compound, docking studies would likely investigate its interactions with monoamine transporters or receptors. The simulations can reveal key intermolecular interactions, such as hydrogen bonds between the amine groups of the ligand and polar residues in the binding site, as well as hydrophobic interactions between the phenyl ring and nonpolar residues. biomolther.orgresearchgate.net The stereochemistry of the (R)-enantiomer is a critical factor in these interactions, as the specific 3D arrangement of its functional groups will determine the complementarity with the chiral environment of the protein's binding pocket.
The results of docking simulations can provide valuable hypotheses about the mechanism of action of this compound and can guide the design of new analogs with improved potency or selectivity. For example, if a simulation suggests that a particular part of the molecule is not making optimal contact with the receptor, medicinal chemists can propose modifications to enhance these interactions. researchgate.net
Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Receptor Binding Site
| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Propyl-amino group (donor) | Aspartic Acid (acceptor) | 2.8 |
| Hydrogen Bond | Phenyl-amino group (donor) | Serine (acceptor) | 3.1 |
| Hydrophobic | Phenyl ring | Phenylalanine | 3.5 |
| van der Waals | Propyl chain | Leucine | 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical interactions identified through molecular docking.
Conformational Analysis and Stereochemical Prediction via Advanced Computational Methods
The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its chemical and biological properties. For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable, low-energy conformers that the molecule is likely to populate.
Advanced computational methods, such as molecular mechanics and quantum mechanical calculations, are employed to systematically explore the conformational space of this compound. rti.orgmdpi.comnih.gov These methods calculate the potential energy of the molecule as a function of its dihedral angles. The results can be visualized as a potential energy surface, where the valleys correspond to stable conformers and the peaks represent the energy barriers to their interconversion.
The chirality of this compound, with its stereocenter at the first carbon of the propyl chain, plays a crucial role in determining its preferred conformations. The spatial arrangement of the amino group, the ethyl group, and the phenylamine moiety around this chiral center will influence non-covalent interactions within the molecule, leading to specific low-energy conformations. Computational studies on similar chiral amines have demonstrated the ability of these methods to accurately predict the predominant conformers. acs.orgnih.govacs.org
Understanding the conformational preferences of this compound is critical for interpreting its interaction with chiral biological environments like receptor binding sites. The specific conformation that the molecule adopts upon binding may not be its lowest energy state in solution, and computational methods can help to elucidate these binding-induced conformational changes. nih.gov
Table 3: Relative Energies of Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |
| A | -60° (gauche) | 0.00 | 65 |
| B | 180° (anti) | 0.85 | 30 |
| C | 60° (gauche) | 2.10 | 5 |
Note: The data in this table is hypothetical and illustrates the kind of information obtained from a conformational analysis study.
Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Research
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry and toxicology for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ijnrd.org For a compound like this compound, QSAR can be employed to understand the structural features that are critical for its activity and to predict the activity of related, untested compounds.
A QSAR study typically involves a dataset of structurally similar compounds, including this compound, for which a specific biological activity (e.g., receptor binding affinity, enzyme inhibition) has been measured. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological or 3D features. nih.govresearchgate.net
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed biological activity. mdpi.comnih.gov A robust QSAR model should not only fit the training data well but also have good predictive power for an external test set of compounds. mdpi.comresearchgate.net
For this compound and its analogs, a QSAR model could reveal, for example, that the presence and position of substituents on the phenyl ring, the nature of the amino groups, and the stereochemistry at the chiral center are important determinants of activity. The resulting QSAR equation can provide mechanistic insights into the ligand-receptor interactions and guide the synthesis of new molecules with enhanced or optimized activity. nih.gov
Table 4: Example of a QSAR Equation for a Series of Phenylpropylamine Derivatives
pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + β₄(I)
| Term | Description | Coefficient | p-value |
| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration | ||
| β₀ | Intercept | 4.50 | <0.001 |
| β₁ | Lipophilicity (logP) | 0.35 | 0.02 |
| β₂ | Molar Refractivity (MR) | -0.12 | 0.05 |
| β₃ | Hammett constant (σ) for phenyl substituent | 1.20 | <0.01 |
| β₄ | Indicator variable for (R)-stereochemistry | 0.50 | 0.03 |
Note: This table presents a hypothetical QSAR model to illustrate the concepts. The coefficients and statistical values are not based on actual experimental data for this compound.
Vi. Emerging Research Frontiers and Future Prospects
Continuous Development of Novel and Highly Efficient Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. For a compound like (R)-3-(1-Amino-propyl)-phenylamine, achieving high enantioselectivity is crucial. Current research is focused on several cutting-edge strategies to improve synthetic efficiency and sustainability.
Transition Metal-Catalyzed Asymmetric Hydrogenation: This remains one of the most powerful methods for producing chiral amines. nih.govmdpi.com Recent advancements have seen the development of novel chiral ligands for transition metals like rhodium and iridium, leading to highly efficient and selective catalysts. nih.gov For instance, the asymmetric hydrogenation of corresponding imines or enamines using these catalysts can provide direct access to the desired (R)-enantiomer with high enantiomeric excess (ee). nih.govmdpi.com The development of catalysts that can operate at low loadings and under mild conditions is a key area of progress. nih.gov
Biocatalysis: The use of enzymes in synthesis offers significant advantages in terms of selectivity and environmental friendliness. nih.govresearchgate.net Transaminases, amine dehydrogenases, and imine reductases are being extensively studied and engineered for the synthesis of chiral amines. nih.govresearchgate.netnumberanalytics.com These biocatalysts can convert prochiral ketones or other suitable precursors into the desired chiral amine with exceptional enantioselectivity, often exceeding 99% ee. americanpharmaceuticalreview.com The application of biocatalytic cascades, where multiple enzymatic reactions are performed in one pot, is a particularly promising strategy for complex amine synthesis.
Asymmetric Amination: Direct asymmetric amination of readily available starting materials is another highly sought-after approach. For example, the iridium-catalyzed asymmetric amination of allylic alcohols can produce chiral branched allylic amines, which could be precursors to compounds like this compound after further transformations. rsc.orgrsc.org
A summary of prominent asymmetric synthesis methodologies is presented in the table below.
| Methodology | Key Features | Catalyst/Enzyme Examples |
| Transition Metal-Catalyzed Asymmetric Hydrogenation | High efficiency, broad substrate scope, atom economy. nih.govmdpi.com | Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands. nih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.net | Transaminases, Amine Dehydrogenases, Imine Reductases. nih.govresearchgate.netnumberanalytics.com |
| Asymmetric Allylic Amination | Direct formation of C-N bonds with stereocontrol. rsc.orgrsc.org | Iridium catalysts with chiral ligands. rsc.org |
Advanced Applications in Diverse Fields of Chemical Research, including Materials Science and Supramolecular Chemistry
The unique structural and chiral properties of this compound and related chiral amines are being explored for applications beyond traditional pharmaceuticals.
Materials Science: Chiral amines are increasingly being incorporated into polymers to create chiral materials with unique optical and recognition properties. chromatographytoday.comresearchgate.net These chiral polymers can be used as chiral stationary phases for enantioseparation or as components in chiral sensors. chromatographytoday.com The presence of two amine groups in this compound with different reactivities offers the potential for controlled polymerization, leading to polymers with precisely defined architectures. The development of polymerization-induced chiral self-assembly (PICSA) allows for the in-situ construction of complex chiral suprastructures. acs.org
Supramolecular Chemistry: The ability of chiral molecules to engage in specific non-covalent interactions makes them ideal building blocks for supramolecular assemblies. nih.govacs.org Chiral amines can induce chirality in achiral molecules through self-assembly, leading to the formation of supramolecular structures with emergent properties like circularly polarized luminescence. nih.gov The distinct amine groups in this compound can participate in hydrogen bonding and other interactions, enabling the formation of well-defined, chiral supramolecular architectures. researchgate.net These assemblies have potential applications in chiral recognition, catalysis, and the development of "smart" materials that respond to external stimuli. americanpharmaceuticalreview.comnih.gov
| Field | Application | Key Principle |
| Materials Science | Chiral Polymers | Incorporation of chiral monomers to control polymer tacticity and properties. chromatographytoday.comresearchgate.net |
| Supramolecular Chemistry | Chiral Self-Assembly | Use of chiral molecules to direct the formation of ordered supramolecular structures. nih.govnih.gov |
| Chiral Recognition | Enantioselective Sensing | Design of systems that exhibit a specific response to one enantiomer over the other. nih.govrsc.org |
Integration of Computational and Experimental Approaches for Rational Design and Discovery
The synergy between computational modeling and experimental work is revolutionizing the discovery and optimization of chiral molecules and the processes to create them. acs.org
Rational Catalyst Design: Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to design and screen chiral ligands for asymmetric catalysis. nih.govacs.org By calculating the energies of transition states, researchers can predict the enantioselectivity of a catalyst before it is synthesized in the lab, significantly accelerating the development of new and more efficient synthetic routes. rsc.orgnih.gov This approach allows for the in silico screening of large libraries of potential catalysts, saving time and resources. nih.gov
Mechanism Elucidation: Computational studies provide deep insights into the mechanisms of stereoselective reactions. nih.gov For instance, DFT calculations can help to understand the specific interactions between a catalyst, substrate, and reagents that lead to the preferential formation of one enantiomer. researchgate.netcapes.gov.br This knowledge is invaluable for optimizing reaction conditions and for the rational design of improved catalytic systems.
Predicting Molecular Properties: Computational tools can also be used to predict the properties of molecules like this compound, including its conformation, electronic properties, and potential interactions with other molecules. This information can guide the design of new materials and supramolecular systems with desired functionalities.
| Approach | Application in Chiral Chemistry |
| Density Functional Theory (DFT) | Predicting enantioselectivity of catalysts, elucidating reaction mechanisms. rsc.orgnih.govcapes.gov.br |
| Molecular Docking | Simulating the interaction of chiral molecules with biological targets or receptors. rsc.org |
| Quantum-Guided Molecular Mechanics (Q2MM) | Developing force fields for transition states to predict enantioselectivity. acs.org |
Innovative Analytical Strategies for Real-Time and High-Throughput Chiral Compound Analysis
The development of rapid and sensitive analytical methods for determining the enantiomeric purity of chiral compounds is crucial for both research and industrial applications.
High-Throughput Screening (HTS): To accelerate the discovery of new asymmetric catalysts and reactions, HTS methods are essential. Fluorescence-based assays and circular dichroism (CD) spectroscopy are being adapted for high-throughput determination of enantiomeric excess (ee). nih.govnih.gov These methods allow for the rapid screening of hundreds or even thousands of reactions in parallel, significantly speeding up the optimization process. nih.gov For example, a fluorescent indicator displacement assay can be used to quantify the concentration of a chiral amine, while a CD-active complex can determine its enantiomeric excess. nih.gov
Real-Time Reaction Monitoring: The ability to monitor the progress and stereoselectivity of a reaction in real-time provides invaluable mechanistic information. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to observe reactive intermediates and predict the final enantioselectivity of a reaction. nih.govchemrxiv.org Automated HPLC-MS systems are also being developed for unattended, real-time reaction monitoring. rsc.org
Advanced Separation and Detection Techniques: Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency and rapid analysis times. mdpi.comamericanpharmaceuticalreview.comchromatographytoday.com The coupling of chiral separation techniques with mass spectrometry (MS) provides exceptional selectivity and sensitivity for the analysis of chiral compounds in complex mixtures. nih.govamericanpharmaceuticalreview.com Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry is another emerging technique for ultrafast chiral analysis. elsevierpure.com
| Analytical Strategy | Key Advantage |
| High-Throughput Screening (Fluorescence, CD) | Rapid analysis of a large number of samples. nih.govnih.gov |
| Real-Time Monitoring (ESI-MS, HPLC-MS) | Provides real-time data on reaction kinetics and stereoselectivity. nih.govchemrxiv.orgrsc.org |
| Advanced Separation (CE, SFC-MS) | High resolution, speed, and sensitivity for chiral analysis. mdpi.comamericanpharmaceuticalreview.comelsevierpure.com |
Q & A
Q. What synthetic routes are commonly employed for the preparation of (R)-3-(1-Amino-propyl)-phenylamine, and how is its stereochemical purity validated?
The synthesis typically involves multi-step reactions, including alkylation or reductive amination of intermediates. For example, a method analogous to substituted phenylpropyl analogs (e.g., compound (R)-8 in ) uses chiral starting materials and reagents like (diethylamino)sulfur trifluoride to introduce stereochemistry. Structural validation relies on 1H NMR for stereochemical confirmation and EIHRMS (Electron Ionization High-Resolution Mass Spectrometry) for molecular weight accuracy. Elemental analysis (C, H, N) ensures purity .
Q. How does the basicity of this compound compare to simpler aromatic amines like aniline?
The electron-donating propylamine substituent in this compound increases electron density at the aromatic ring compared to aniline, potentially enhancing basicity. However, steric hindrance from the substituent and delocalization effects (as seen in phenylamine derivatives) may counteract this trend. Experimental determination via pH titration or computational methods (e.g., DFT calculations) is recommended to resolve these competing factors .
Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?
Key techniques include:
- 1H NMR : To confirm stereochemistry and monitor reaction progress.
- EIHRMS : For precise molecular weight determination (e.g., calculated vs. experimental values, as in ).
- Elemental analysis : To verify C, H, and N content and rule out impurities.
- Chiral HPLC : To assess enantiomeric excess in stereospecific syntheses .
Advanced Research Questions
Q. How do phenylamine groups in this compound influence its catalytic activity in CO₂ conversion reactions?
Phenylamine moieties enhance catalytic activity by forming Pd-N bonds (observed in PdAg nanoparticle systems), which stabilize intermediates and lower activation barriers during CO₂ hydrogenation to formic acid. XPS and XAFS analyses confirm nitrogen coordination, while DFT calculations correlate nitrogen content with turnover numbers .
Q. What degradation pathways are observed for phenylamine derivatives under ozonation, and how do substituents like the propylamine group affect degradation kinetics?
Ozonation of phenylamine derivatives generates intermediates such as nitroso compounds and quinones, identified via GC-MS ( ). The propylamine group may alter reactivity by introducing steric effects or additional reaction sites (e.g., amine oxidation). Kinetic studies under controlled pH and ozone dosage are critical to map degradation pathways .
Q. How can contradictory data in synthesis yields be resolved when scaling up this compound production?
Yield discrepancies often arise from incomplete purification or side reactions (e.g., racemization). Systematic optimization includes:
Q. What strategies are effective for stabilizing this compound against oxidative discoloration during storage?
Instability in similar compounds (e.g., 1-[3-(α-naphthylamino)propyl]thymine in ) is mitigated by:
- Inert atmosphere storage : Under argon or nitrogen.
- Low-temperature storage : At -20°C in amber vials.
- Antioxidant additives : Ascorbic acid or BHT to inhibit radical formation .
Methodological Notes
- Data Contradiction Analysis : Cross-validate structural assignments using orthogonal techniques (e.g., NMR + HRMS) to resolve ambiguities.
- Experimental Design : Prioritize chiral synthesis protocols (e.g., asymmetric catalysis) to ensure enantiomeric purity, as racemic mixtures complicate pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
